2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13770335
InChI: InChI=1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)18-11-10-17(22)12-16(18)14-23-13-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COCC3=CC=CC=C3
Molecular Formula: C20H24BFO3
Molecular Weight: 342.2 g/mol

2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13770335

Molecular Formula: C20H24BFO3

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C20H24BFO3
Molecular Weight 342.2 g/mol
IUPAC Name 2-[4-fluoro-2-(phenylmethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)18-11-10-17(22)12-16(18)14-23-13-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3
Standard InChI Key LDJWEAOYWZLZFJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COCC3=CC=CC=C3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 4-fluoro-phenyl ring substituted at the 2-position with a benzyloxymethyl group (-CH₂OCH₂C₆H₅). This aromatic system is covalently linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a pinacol-derived boronic ester (Table 1). The boronate group’s sp²-hybridized boron atom facilitates its participation in transition metal-catalyzed reactions.

Table 1: Structural and Molecular Data

PropertyValue
IUPAC Name2-[4-fluoro-2-(phenylmethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC₂₀H₂₄BFO₃
Molecular Weight342.2 g/mol
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COCC3=CC=CC=C3
InChI KeyLDJWEAOYWZLZFJ-UHFFFAOYSA-N

The presence of fluorine at the para position of the phenyl ring introduces electron-withdrawing effects, modulating the aromatic system’s reactivity in electrophilic substitutions . The benzyloxymethyl group enhances solubility in nonpolar solvents, a trait critical for homogeneous reaction conditions.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data for structurally analogous boronic esters reveal distinct patterns:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–7.4 ppm, while the methyl groups of the pinacol moiety appear as singlets near δ 1.1–1.3 ppm .

  • ¹³C NMR: The boron-bound carbon typically exhibits a signal around δ 85–90 ppm, with quaternary aromatic carbons adjacent to fluorine appearing upfield due to electronegativity effects .

  • ¹¹B NMR: A sharp singlet near δ 33–35 ppm confirms the presence of the trigonal planar boronate ester .

Synthesis and Preparation

General Boronic Ester Synthesis

Boronic esters are commonly synthesized via transesterification between boronic acids and diols. For example, reacting 2-(benzyloxymethyl)-4-fluorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions yields the target compound. Alternative routes involve palladium-catalyzed borylation of prefunctionalized aryl halides .

Defluorinative Arylboration

Recent methodologies employ copper catalysis to couple polyfluoroarenes with vinylarenes, enabling simultaneous C–F bond activation and boronate installation. For instance, Wu et al. demonstrated that 2,3,4,5,6-pentafluorobenzonitrile reacts with styrene derivatives in the presence of Cu(acac)₂ and a bisphosphine ligand to form β-borylated products . Adapting this protocol could permit the synthesis of the title compound from 4-fluoro-2-(benzyloxymethyl)styrene precursors.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate group participates in palladium-catalyzed couplings with aryl halides, forming biaryl systems. For example, reacting it with 4-bromotoluene under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields 4'-fluoro-2'-(benzyloxymethyl)-biphenyl derivatives, valuable intermediates in drug discovery .

Construction of Fluorinated Architectures

The retained fluorine atom allows further functionalization via nucleophilic aromatic substitution. In a recent study, boronate-bearing polyfluoroarenes underwent regioselective amination with amines, producing fluorinated anilines without boronate cleavage . This dual functionality underscores the compound’s versatility in synthesizing complex fluorophores and bioactive molecules.

Research Findings and Experimental Insights

SubstrateProduct Yield (%)Regioselectivity (β:α)
4-Methylstyrene8295:5
4-(tert-Butyl)styrene6593:7
4-(Benzyloxy)styrene6091:9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator